N,N-Diphenyl-9H-fluoren-2-amine
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Overview
Description
N,N-Diphenyl-9H-fluoren-2-amine is an organic compound that belongs to the class of fluorene derivatives It is characterized by the presence of two phenyl groups attached to the nitrogen atom of the fluoren-2-amine structure
Preparation Methods
The synthesis of N,N-Diphenyl-9H-fluoren-2-amine typically involves a two-step protocol. The first step is the Sonogashira coupling reaction, where 2-methylbut-3-yn-2-ol is coupled with the corresponding aryl bromide. This is followed by the base-catalyzed cleavage of the resulting functionalized but-3-yn-2-ol . The reaction conditions for the Sonogashira coupling usually involve the use of a palladium catalyst and a copper co-catalyst in the presence of a base such as triethylamine. The base-catalyzed cleavage step often requires a strong base like sodium hydroxide.
Chemical Reactions Analysis
N,N-Diphenyl-9H-fluoren-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding fluorenone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, where reagents like bromine or nitric acid can introduce substituents such as bromine or nitro groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecular structures.
Scientific Research Applications
N,N-Diphenyl-9H-fluoren-2-amine has a wide range of applications in scientific research:
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) due to its high photoluminescence and electroluminescence efficiencies.
Organic Electronics: The compound is explored for its potential in organic photovoltaic cells and field-effect transistors.
Non-linear Optics: Due to its enhanced two-photon absorption properties, it is used in applications such as optical limiting, two-photon microscopy, and three-dimensional microfabrication.
Dye-Sensitized Solar Cells: It serves as a component in organic dyes for solar cells, contributing to the efficiency of light absorption and energy conversion.
Mechanism of Action
The mechanism of action of N,N-Diphenyl-9H-fluoren-2-amine in its applications is primarily based on its electronic properties. The compound exhibits strong photoluminescence and electroluminescence due to the efficient conjugation between the fluorene core and the phenyl groups. This conjugation facilitates the absorption and emission of light, making it suitable for use in OLEDs and other optoelectronic devices. Additionally, the presence of the nitrogen atom allows for interactions with various molecular targets, enhancing its functionality in different applications .
Comparison with Similar Compounds
N,N-Diphenyl-9H-fluoren-2-amine can be compared with other fluorene derivatives such as:
9,9-Diethyl-7-ethynyl-N,N-diphenyl-9H-fluoren-2-amine: This compound has similar structural features but includes ethynyl groups, which can enhance its electronic properties for specific applications.
9,9-Diphenyl-9H-fluoren-2-amine: This derivative lacks the ethynyl groups but shares the diphenyl substitution, making it useful for similar applications in materials science and organic electronics.
N-(9,9-diphenyl-9H-fluoren-2-yl)-N-phenylpyren-1-amine: This compound includes a pyrene unit, which can further enhance its photophysical properties for use in OLEDs and other optoelectronic devices.
This compound stands out due to its unique combination of structural features and electronic properties, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
870133-75-8 |
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Molecular Formula |
C25H19N |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N,N-diphenyl-9H-fluoren-2-amine |
InChI |
InChI=1S/C25H19N/c1-3-10-21(11-4-1)26(22-12-5-2-6-13-22)23-15-16-25-20(18-23)17-19-9-7-8-14-24(19)25/h1-16,18H,17H2 |
InChI Key |
KNKZDVVIOSWPOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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